Texaline

Description

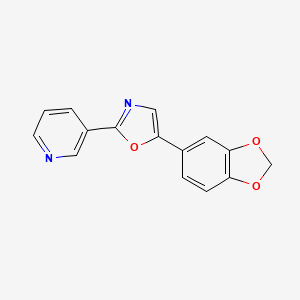

structure in first source

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H10N2O3 |

|---|---|

Molecular Weight |

266.25 g/mol |

IUPAC Name |

5-(1,3-benzodioxol-5-yl)-2-pyridin-3-yl-1,3-oxazole |

InChI |

InChI=1S/C15H10N2O3/c1-2-11(7-16-5-1)15-17-8-14(20-15)10-3-4-12-13(6-10)19-9-18-12/h1-8H,9H2 |

InChI Key |

SDHIXARCLVIOJM-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CN=C(O3)C4=CN=CC=C4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Texaline; Texalin; |

Origin of Product |

United States |

Foundational & Exploratory

Texaline: A Technical Overview of its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Texaline is a naturally occurring oxazole-containing alkaloid. Its chemical structure and classification place it within a group of heterocyclic compounds that have garnered interest for their potential biological activities. This technical guide provides a comprehensive summary of the currently available scientific literature regarding the natural sources of this compound and the methodologies for its isolation.

Natural Sources

This compound has been identified in plant species belonging to the Amyris genus, which is part of the Rutaceae family, commonly known as the citrus family. The specific plant species confirmed to produce this compound are:

-

Amyris texana (Texas Torchwood): This shrub is native to southern Texas and northeastern Mexico.[1] It is the source from which this compound was first reported.

-

Amyris elemifera (Sea Torchwood): Found in Florida, the Caribbean, and Central America, this species is another confirmed natural source of this compound.[1]

A phytochemical study of the ethanolic extract of Amyris elemifera leaves confirmed the presence of alkaloids.[2][3] The study indicated that these alkaloids are found in the non-polar and medium-polar fractions of the extract, suggesting they exist in their base form rather than as salts.[3]

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₅H₁₀N₂O₃ |

| Molecular Weight | 266.25 g/mol |

| IUPAC Name | 5-(1,3-benzodioxol-5-yl)-2-(pyridin-3-yl)-1,3-oxazole |

| Chemical Class | Oxazole Alkaloid |

Isolation and Extraction

Detailed, step-by-step experimental protocols for the isolation of this compound from its natural plant sources are not extensively detailed in recent, readily accessible scientific literature. The initial isolation was reported in a 1988 publication by Dominguez et al. in the journal Heterocycles.[1] While this foundational paper is cited in subsequent research, its specific experimental parameters are not fully reiterated.

However, a general workflow for the extraction of alkaloids from Amyris elemifera has been described, which can serve as a foundational methodology for targeting this compound.

General Experimental Workflow for Alkaloid Extraction from Amyris sp.

The following diagram outlines a logical workflow for the extraction and fractionation of alkaloids from Amyris plant material, based on a published phytochemical analysis of Amyris elemifera.[2][3]

Caption: General workflow for the extraction and fractionation of compounds from Amyris species.

Methodological Considerations for this compound Isolation

Based on the general properties of alkaloids and the limited available data, a more detailed, hypothetical isolation protocol would likely involve the following steps:

-

Extraction: Maceration or Soxhlet extraction of the dried and powdered plant material (leaves and stems) with a polar solvent such as ethanol or methanol.

-

Acid-Base Extraction: To selectively separate the alkaloids, the crude extract would be subjected to an acid-base extraction. The extract is dissolved in an acidic aqueous solution to protonate the alkaloids, making them water-soluble. This solution is then washed with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove neutral and acidic compounds. Subsequently, the aqueous layer is basified (e.g., with ammonium hydroxide) to deprotonate the alkaloids, which can then be extracted into a water-immiscible organic solvent like dichloromethane or chloroform.

-

Chromatography: The resulting alkaloid-rich fraction would be further purified using chromatographic techniques. This would likely involve:

-

Column Chromatography: Using silica gel or alumina as the stationary phase and a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the different alkaloids.

-

Preparative Thin-Layer Chromatography (pTLC): For further purification of the fractions obtained from column chromatography.

-

High-Performance Liquid Chromatography (HPLC): For final purification and to obtain highly pure this compound.

-

Biological Activity

The biological activity of naturally sourced this compound has been investigated to a limited extent. One study that synthesized this compound and related analogs for the evaluation of their antimycobacterial properties reported that natural this compound was inactive in their assays against Mycobacterium tuberculosis.[1] The same study did find that simpler, synthetic diaryloxazoles exhibited some activity.[1]

There is currently no published research detailing the signaling pathways affected by this compound.

Data Presentation

Due to the scarcity of published quantitative data regarding the isolation of this compound, a comprehensive data table for comparison cannot be constructed at this time. Key data points that would be valuable for future research include:

-

Yield of crude extract from the starting plant material (in % w/w).

-

Yield of the alkaloid fraction after acid-base extraction (in % w/w of the crude extract).

-

Yield of pure this compound after chromatographic purification (in % w/w of the alkaloid fraction or the initial plant material).

-

Purity of the isolated this compound as determined by HPLC or other analytical techniques.

-

Quantitative biological activity data (e.g., IC₅₀ or MIC values) across various assays and cell lines.

Conclusion

References

Unraveling the Synthesis of Texaline: A Hypothetical Biosynthetic Pathway in Amyris texana

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Texaline, an oxazole-containing alkaloid isolated from Amyris texana (Texas torchwood), has garnered interest for its unique chemical scaffold. However, to date, the biosynthetic pathway responsible for its production in this native Texas shrub remains unelucidated. This technical guide presents a hypothetical biosynthetic pathway for this compound, constructed from established principles of natural product biosynthesis and known enzymatic reactions. By proposing a plausible sequence of molecular transformations, this document aims to provide a foundational roadmap for researchers seeking to experimentally validate and engineer the production of this and related compounds. The proposed pathway involves the convergence of precursors from the shikimate and aspartate pathways, culminating in the formation of the characteristic 2,5-disubstituted oxazole core of this compound. This guide also outlines the classes of enzymes likely involved and suggests key experimental protocols to investigate and confirm the proposed biosynthetic steps.

Introduction

Amyris texana, a member of the Rutaceae family, is a plant native to Texas and northeastern Mexico.[1] It is known to produce a variety of secondary metabolites, including the oxazole alkaloid this compound.[2] The structure of this compound, featuring a 2,5-disubstituted oxazole ring with pyridine and 1,3-benzodioxole moieties, presents an interesting biosynthetic puzzle.[3] While the biosynthesis of many alkaloid classes, such as isoquinoline and indole alkaloids, has been extensively studied, the pathways leading to oxazole-containing natural products, particularly in plants, are less understood.[4][5]

This guide proposes a hypothetical biosynthetic pathway for this compound in Amyris texana. The proposed pathway is based on analogous reactions found in the biosynthesis of other pyridine, benzodioxole, and oxazole-containing natural products.[5][6]

Proposed Hypothetical Biosynthetic Pathway of this compound

The proposed biosynthesis of this compound is a convergent pathway, likely originating from two distinct primary metabolic routes: the shikimate pathway for the 1,3-benzodioxole portion and the aspartate pathway for the pyridine ring.

Biosynthesis of the 1,3-Benzodioxole Moiety

The 1,3-benzodioxole ring system is a common feature in many plant natural products and is typically derived from phenylpropanoid precursors.[5] We propose that the benzodioxole moiety of this compound originates from L-phenylalanine via the shikimate pathway.

-

L-Phenylalanine to Caffeic Acid: L-Phenylalanine is first converted to cinnamic acid by phenylalanine ammonia-lyase (PAL) . Subsequent hydroxylations by cinnamate-4-hydroxylase (C4H) and p-coumarate 3-hydroxylase (C3H) yield caffeic acid.

-

Formation of the Methylenedioxy Bridge: A key step is the formation of the 1,3-benzodioxole ring from caffeic acid. This is catalyzed by a cytochrome P450-dependent enzyme, a berberine bridge enzyme (BBE)-like enzyme , which facilitates the oxidative cyclization of a methylated catechol intermediate to form the methylenedioxy bridge. This would likely proceed through a 3,4-dihydroxy-5-substituted benzoic acid intermediate which then undergoes methylation and cyclization. For the purpose of this compound biosynthesis, we propose the formation of piperonylic acid .

Biosynthesis of the Pyridine Moiety

The pyridine ring of this compound is proposed to be derived from the aspartate pathway, leading to the formation of nicotinic acid, a common precursor for pyridine alkaloids.[3][6]

-

Aspartate to Nicotinic Acid: Aspartate is converted through a series of enzymatic steps, involving enzymes such as aspartate oxidase and quinolinate synthase , to form quinolinic acid. Quinolinate phosphoribosyltransferase (QPRT) then converts quinolinic acid to nicotinic acid mononucleotide, which is subsequently converted to nicotinic acid .

Formation of the Oxazole Ring and Final Assembly

The central oxazole ring of this compound is likely formed through the condensation of the two previously synthesized precursors, followed by cyclization and oxidation.

-

Precursor Activation and Condensation: We propose that nicotinic acid is activated to its CoA-thioester, nicotinoyl-CoA , by a CoA ligase . Similarly, a precursor derived from piperonylic acid, likely an amino ketone, is formed. The condensation of nicotinoyl-CoA with this amino ketone derivative of piperonylic acid would form an α-acylamino ketone intermediate.

-

Cyclodehydration and Oxidation: The α-acylamino ketone intermediate then undergoes cyclodehydration, a reaction that can be catalyzed by a dehydratase , to form an oxazoline ring. Subsequent oxidation of the oxazoline by an oxidase or dehydrogenase would yield the aromatic oxazole ring of this compound.

Visualization of the Hypothetical Pathway

The following diagrams illustrate the proposed biosynthetic pathway for this compound and the logical workflow for its elucidation.

Caption: Hypothetical biosynthetic pathway of this compound in Amyris texana.

Caption: Experimental workflow for elucidating the this compound biosynthetic pathway.

Quantitative Data Summary

As the biosynthetic pathway for this compound has not been experimentally determined, no quantitative data is currently available. The following table outlines the types of quantitative data that would be crucial to collect during the investigation of this pathway.

| Data Type | Description | Potential Experimental Method(s) |

| Enzyme Kinetics | Michaelis-Menten constants (Km, Vmax) for each enzyme in the pathway with their respective substrates. | In vitro enzyme assays with purified recombinant enzymes and varying substrate concentrations. |

| Metabolite Concentrations | Quantification of this compound and its proposed biosynthetic intermediates in different tissues of Amyris texana. | Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS). |

| Gene Expression Levels | Relative or absolute quantification of transcripts for the genes encoding the biosynthetic enzymes. | Quantitative Real-Time PCR (qRT-PCR), RNA-Seq. |

| Precursor Incorporation Rates | Percentage of isotopically labeled precursors incorporated into this compound and its intermediates. | Isotope-labeling experiments followed by Mass Spectrometry or NMR analysis. |

Experimental Protocols

The elucidation of the proposed this compound biosynthetic pathway will require a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.

Precursor Feeding Studies with Isotopically Labeled Compounds

-

Objective: To trace the incorporation of putative precursors into the this compound molecule.

-

Protocol:

-

Synthesize or procure isotopically labeled precursors (e.g., 13C-L-phenylalanine, 15N-aspartate, 13C-nicotinic acid).

-

Administer the labeled precursors to Amyris texana seedlings or cell suspension cultures.

-

After a defined incubation period, harvest the plant material and perform a metabolite extraction.

-

Purify this compound from the extract using High-Performance Liquid Chromatography (HPLC).

-

Analyze the purified this compound using Mass Spectrometry (MS) to determine the mass shift due to isotope incorporation and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the positions of the labels.

-

Identification and Characterization of Biosynthetic Enzymes

-

Objective: To identify the genes encoding the enzymes of the this compound pathway and characterize their function.

-

Protocol:

-

Transcriptome Analysis: Extract RNA from Amyris texana tissues known to produce this compound and perform RNA sequencing (RNA-Seq). Identify candidate genes by homology to known biosynthetic enzymes from other species (e.g., PAL, C4H, methyltransferases, oxidases).

-

Gene Cloning and Heterologous Expression: Clone the full-length coding sequences of candidate genes into an appropriate expression vector (e.g., for E. coli or S. cerevisiae).

-

Protein Purification: Express the recombinant proteins and purify them using affinity chromatography (e.g., His-tag or GST-tag).

-

In Vitro Enzyme Assays: Incubate the purified enzyme with its proposed substrate and necessary co-factors. Analyze the reaction products by LC-MS or HPLC to confirm the enzyme's catalytic activity. Determine kinetic parameters (Km, kcat) by varying substrate concentrations.

-

In Vivo Pathway Reconstitution

-

Objective: To confirm the function of the identified genes by reconstituting the pathway in a heterologous host.

-

Protocol:

-

Co-express the identified biosynthetic genes in a suitable host organism that does not endogenously produce this compound (e.g., Nicotiana benthamiana, Saccharomyces cerevisiae).

-

Provide the initial precursors to the engineered host.

-

Analyze the culture medium or cell extracts for the production of this compound and its intermediates using LC-MS.

-

Conclusion

The proposed hypothetical biosynthetic pathway for this compound provides a critical starting point for the investigation of this unique alkaloid's formation in Amyris texana. By leveraging established biosynthetic logic and outlining a clear experimental strategy, this guide aims to accelerate research in this area. The successful elucidation of the this compound pathway will not only contribute to our fundamental understanding of plant secondary metabolism but also open avenues for the biotechnological production of this compound and novel, structurally related compounds with potential applications in medicine and agriculture. The validation of this pathway awaits rigorous experimental investigation, which will undoubtedly reveal the intricate enzymatic machinery evolved by Amyris texana to synthesize this fascinating molecule.

References

- 1. The Amaryllidaceae alkaloids: biosynthesis and methods for enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. Tropane, Piperidine, and Pyridine Alkaloid Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 6. benthamdirect.com [benthamdirect.com]

Texaline Structure-Activity Relationship Studies: A Technical Guide for Drug Development Professionals

Abstract: This document provides an in-depth technical analysis of the structure-activity relationships (SAR) of the natural product Texaline and its synthetic analogs. This compound, an oxazole-containing alkaloid, has been investigated for its antimycobacterial properties. This guide summarizes the key findings from synthetic chemistry efforts and biological evaluations, presenting quantitative data, detailed experimental protocols, and visual representations of metabolic pathways and experimental workflows to support further research and development in this area.

Introduction: The Quest for Novel Antimycobacterial Agents

Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health threat, necessitating the discovery and development of novel therapeutic agents to combat drug-resistant strains. Natural products have historically been a rich source of new chemical scaffolds for drug discovery. This compound, an alkaloid containing a diaryloxazole core, was isolated from Amyris texana and A. elemifera. Its unique structure has prompted investigations into its potential as an antimycobacterial agent and has served as a basis for synthetic exploration to understand the structural requirements for biological activity.

This guide focuses on a key study that synthesized this compound and a series of simpler diaryloxazole analogs to probe the structure-activity relationship. The findings reveal that while this compound itself is inactive, certain structural modifications to its core scaffold yield compounds with significant antimycobacterial activity and modest selectivity, identifying them as potential leads for further optimization.

Synthesis of this compound and Its Analogs

The synthesis of this compound and its analogs was undertaken to provide material for biological testing and to explore the impact of structural modifications on activity. The general synthetic workflow involves the condensation of an α-bromoketone with an appropriate amide.

Structure-Activity Relationship (SAR) Data

The antimycobacterial activity and cytotoxicity of this compound and its synthesized analogs were evaluated to determine the impact of their structural features. The activity against Mycobacterium tuberculosis was determined using the Microplate Alamar Blue Assay (MABA), while cytotoxicity was assessed against a Vero cell line using a luciferase reporter phage (LRP) assay. The key quantitative data are summarized below.[1]

| Compound | Structure | R1 | R2 | M. tuberculosis MIC (µg/mL)[1] | Vero Cell IC50 (µg/mL)[1] | Selectivity Index (IC50/MIC) |

| This compound (1) |  | 3-pyridyl | 3,4-methylenedioxyphenyl | >128 | >128 | - |

| Analog 8 |  | 4-methoxyphenyl | Phenyl | 12.5 | >128 | >10.2 |

| Analog 9 |  | 4-chlorophenyl | Phenyl | 6.25 | 60 | 9.6 |

| Analog 10 |  | 4-pyridyl | Phenyl | 50 | >128 | >2.6 |

| Amide 11 |  | - | - | >128 | >128 | - |

Note: Structures for analogs 8, 9, 10, and 11 are simplified representations based on the descriptions in the source literature. Amide 11 is the precursor to oxazole 8.

The SAR data reveals several critical insights:

-

This compound's Inactivity: The natural product this compound was found to be inactive against M. tuberculosis in the assays used.[1]

-

Importance of the Oxazole Core: The amide precursor (11) to one of the active oxazoles was inactive, highlighting the necessity of the oxazole ring for antimycobacterial activity.[1]

-

Simpler Diaryloxazoles Are Active: In contrast to this compound, simpler diaryloxazoles (analogs 8, 9, and 10) demonstrated significant activity.[1]

-

Influence of Substituents: The nature of the aryl substituents has a pronounced effect on activity. A 4-chlorophenyl group (Analog 9) conferred the highest potency among the tested analogs.[1]

Proposed Mechanism of Action

While the precise molecular target of the active diaryloxazole analogs has not been definitively identified, the mechanism of action for other antimycobacterial agents with similar structural features involves the inhibition of key enzymes in the bacterial cell wall synthesis pathway. A plausible hypothesis is that these compounds target Decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), a crucial enzyme in the synthesis of arabinogalactan, an essential component of the mycobacterial cell wall. Inhibition of DprE1 disrupts the cell wall integrity, leading to bacterial death.

Experimental Protocols

Microplate Alamar Blue Assay (MABA) for Antimycobacterial Activity

This assay provides a quantitative measure of the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.[1][2][3]

Materials:

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (albumin-dextrose-catalase).

-

Test compounds dissolved in DMSO.

-

Mycobacterium tuberculosis H37Rv culture.

-

Sterile 96-well microplates.

-

Alamar Blue reagent.

-

20% Tween 80.

Procedure:

-

Compound Preparation: Serially dilute the test compounds in the 96-well plate using Middlebrook 7H9 broth to achieve a range of final concentrations. The final DMSO concentration should not exceed 1%.

-

Inoculum Preparation: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of ~0.5). Dilute the culture to a final concentration that results in approximately 1 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Add 100 µL of the bacterial inoculum to each well containing the test compounds. Include drug-free wells as growth controls and wells with medium only as sterile controls.

-

Incubation: Seal the plates and incubate at 37°C for 7 days.

-

Assay Development: Add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

-

Second Incubation: Re-incubate the plates at 37°C for 24 hours.

-

Data Analysis: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Luciferase Reporter Phage (LRP) Assay for Cytotoxicity

This assay determines the 50% inhibitory concentration (IC50) of a compound against a mammalian cell line (e.g., Vero cells) to assess its selectivity.[4][5]

Materials:

-

Vero (or other suitable mammalian) cells.

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Test compounds dissolved in DMSO.

-

A recombinant phage expressing luciferase (e.g., firefly luciferase).

-

Luciferase assay substrate (e.g., luciferin).

-

Sterile 96-well opaque-walled microplates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed Vero cells into a 96-well opaque-walled plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Addition: Add serial dilutions of the test compounds to the wells. Include vehicle (DMSO) controls.

-

Incubation: Incubate the plates for 48 hours at 37°C in a CO2 incubator.

-

Phage Infection: Infect the cells with a luciferase reporter phage. The phage will efficiently deliver the luciferase gene into the metabolically active cells.

-

Lysis and Substrate Addition: After a suitable expression period (typically a few hours), lyse the cells and add the luciferase substrate according to the manufacturer's protocol.

-

Luminescence Measurement: Immediately measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The light output is proportional to the number of viable, metabolically active cells. Calculate the percentage of cytotoxicity relative to the vehicle control. The IC50 value is determined by plotting the percentage of cytotoxicity against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The structure-activity relationship studies of this compound have demonstrated that while the natural product itself lacks antimycobacterial efficacy, its core diaryloxazole scaffold is a promising starting point for the development of new antituberculosis agents. The key takeaways are:

-

Simplification of the this compound structure is beneficial for activity.

-

The oxazole ring is a critical pharmacophoric element.

-

Substitutions on the aryl rings significantly modulate potency and selectivity.

Future research should focus on expanding the library of diaryloxazole analogs, particularly exploring substitutions at the 4-position of the phenyl ring, which showed promise with the chloro-substituted analog. Further investigation is required to confirm the proposed mechanism of action by conducting enzymatic assays with DprE1 and to optimize the lead compounds for improved potency and reduced toxicity, paving the way for potential preclinical development.

References

[1] Tetrahedron Letters, 2005, 46(43), 7355-7357. [2] Bio-protocol, 2021, DOI: 10.1038/s41467-021-21748-6. [3] Journal of Clinical Microbiology, 2001, 39(7), 2662-2665. [6] Methods in Molecular Biology, 2015, 1285, 281-292. [7] ResearchGate, 2015, DOI: 10.1007/978-1-4939-2450-9_17. [4] Scientific Reports, 2018, 8(1), 245. [5] Promega Corporation Technical Bulletin, TB281.

References

- 1. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microplate-based alamar blue assay (MABA) [bio-protocol.org]

- 3. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and characterization of a novel luciferase based cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Luciferase Assay System Protocol [promega.sg]

- 6. scilit.com [scilit.com]

- 7. researchgate.net [researchgate.net]

Unveiling the Anticancer Potential: A Technical Guide to Texaline's Cytotoxicity and Selectivity Index

Disclaimer: As of November 2025, publicly available scientific literature lacks specific data on a compound referred to as "Texaline." Therefore, this document serves as a comprehensive technical guide and template, outlining the essential components for evaluating the cytotoxicity and selectivity of a novel anticancer compound. The methodologies, data presentation formats, and visualizations provided herein are based on established practices in preclinical cancer research and can be adapted once specific experimental data for this compound become available.

Introduction

The discovery and development of novel anticancer agents with high efficacy and minimal side effects remain a cornerstone of oncological research. A critical initial step in this process is the in vitro evaluation of a compound's cytotoxic activity against cancer cells and its selectivity towards malignant versus non-malignant cells. This guide details the core principles and experimental frameworks for assessing the cytotoxicity and selectivity index of a hypothetical therapeutic candidate, "this compound." The intended audience for this whitepaper includes researchers, scientists, and drug development professionals actively involved in the preclinical assessment of anticancer compounds.

Core Concepts: Cytotoxicity and Selectivity Index

Cytotoxicity refers to the ability of a compound to cause cell death. In the context of cancer drug development, this is a desired effect against tumor cells. A key metric for quantifying cytotoxicity is the half-maximal inhibitory concentration (IC50) , which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates a higher cytotoxic potency.

The Selectivity Index (SI) is a crucial parameter that measures the differential cytotoxicity of a compound between cancer cells and normal cells. It is calculated by dividing the IC50 value for a normal cell line by the IC50 value for a cancer cell line.[1] A higher SI value is desirable, as it suggests that the compound is more toxic to cancer cells while sparing healthy cells, thus predicting a potentially wider therapeutic window and fewer side effects in a clinical setting.[2][3] Generally, an SI value greater than 2 or 3 is considered indicative of selective anticancer activity.[1]

Experimental Protocols

A standardized and reproducible methodology is paramount for the accurate determination of cytotoxicity and selectivity. The following section outlines a typical experimental protocol.

Cell Lines and Culture

A panel of human cancer cell lines representing different tumor types (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HT29 - colorectal adenocarcinoma) and a non-cancerous human cell line (e.g., hMSC - human mesenchymal stem cells, or a non-cancerous cell line corresponding to the tissue of origin of the cancer cell lines) should be used. Cells are maintained in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.

Procedure:

-

Cell Seeding: Cells are seeded in a 96-well plate at a predetermined optimal density and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound. A positive control (e.g., Doxorubicin) and a vehicle control (e.g., DMSO) are also included.

-

Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.[4]

-

MTT Addition: After incubation, the treatment medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 values are then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

The following diagram illustrates the typical workflow for an MTT assay.

Data Presentation

Clear and concise presentation of quantitative data is essential for interpretation and comparison.

Cytotoxicity of this compound

The cytotoxic activity of this compound against a panel of human cancer cell lines and a normal human cell line should be summarized in a table format, presenting the IC50 values at different time points.

| Cell Line | Cell Type | Incubation Time (h) | This compound IC50 (µM) | Doxorubicin IC50 (µM) |

| A549 | Lung Carcinoma | 72 | Data | Data |

| MCF-7 | Breast Adenocarcinoma | 72 | Data | Data |

| HT29 | Colorectal Adenocarcinoma | 72 | Data | Data |

| hMSC | Normal Mesenchymal Stem Cells | 72 | Data | Data |

Table 1: Hypothetical Cytotoxicity (IC50) of this compound against Human Cancer and Normal Cell Lines. IC50 values are presented as the mean ± standard deviation from at least three independent experiments.

Selectivity Index of this compound

The selectivity index of this compound for each cancer cell line relative to the normal cell line should be calculated and presented in a separate table.

| Cancer Cell Line | This compound Selectivity Index (SI) | Doxorubicin Selectivity Index (SI) |

| A549 | Calculated Value | Calculated Value |

| MCF-7 | Calculated Value | Calculated Value |

| HT29 | Calculated Value | Calculated Value |

Table 2: Hypothetical Selectivity Index of this compound. The Selectivity Index is calculated as: SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line).

Hypothetical Mechanism of Action and Signaling Pathway

While the specific mechanism of action for this compound is unknown, many anticancer agents exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. Taxanes, for instance, disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[5][6] The diagram below illustrates a hypothetical signaling pathway that could be inhibited by a compound like this compound, leading to apoptosis.

Conclusion and Future Directions

This guide provides a foundational framework for the in vitro assessment of a novel anticancer compound, exemplified by the hypothetical "this compound." The presented protocols for determining cytotoxicity and selectivity are crucial for the initial screening and characterization of potential drug candidates. The data derived from these experiments, when applied to this compound, will be instrumental in guiding its further preclinical development. Future studies should aim to elucidate the precise molecular mechanism of action of this compound, including the identification of its direct molecular targets and the signaling pathways it modulates. In vivo studies will also be necessary to validate the in vitro findings and to assess the therapeutic efficacy and safety profile of this compound in a whole-organism context.

References

- 1. Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medic.upm.edu.my [medic.upm.edu.my]

- 5. Molecular mechanism of antitumor activity of taxanes in lung cancer (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Taxanes - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

Texaline Alkaloid: A Technical Guide to its Discovery, Synthesis, and Biological Re-evaluation

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the oxazole alkaloid, Texaline. It details the history of its discovery, the initial claims of its biological activity, and the subsequent synthetic efforts that led to a re-evaluation of its therapeutic potential. This document consolidates all available quantitative data, presents detailed experimental protocols for its synthesis, and clarifies the historical discrepancies surrounding its bioactivity.

Introduction and History

This compound is a naturally occurring oxazole-containing alkaloid. The history of this compound is marked by an intriguing narrative of initial discovery and reported biological activity, which was later challenged by synthetic and re-evaluation studies. This guide aims to provide a clear and technically detailed timeline of these events.

Discovery and Initial Characterization

This compound was first isolated from the plants Amyris texana and Amyris elemifera, both belonging to the Rutaceae family. The initial report of its discovery and structure elucidation was published in 1988 by Dominguez, X. A., et al.[1]. This foundational work established this compound as a new natural product.

Initial Biological Activity and Subsequent Re-evaluation

The initial report of this compound's discovery was accompanied by a personal communication from the authors claiming that the compound exhibited antimycobacterial activity against Mycobacterium tuberculosis, M. avium, and M. kansasii with a Minimum Inhibitory Concentration (MIC) of 25 µg/mL. This claim positioned this compound as a potential lead compound for antitubercular drug discovery.

However, a 2005 study by Giddens, A. C., et al., which involved the first reported total synthesis of this compound, found the synthetic compound to be inactive in their antimycobacterial assays[2][3]. This subsequent study highlighted the critical importance of synthetic verification in natural product drug discovery.

Physicochemical and Spectroscopic Data

This compound is a diaryloxazole with the IUPAC name 5-(1,3-benzodioxol-5-yl)-2-pyridin-3-yl-1,3-oxazole. Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₀N₂O₃ | [PubChem CID: 473253] |

| Molecular Weight | 266.25 g/mol | [PubChem CID: 473253] |

| Appearance | Not Reported (Natural); White Solid (Synthetic) | [3] |

| Melting Point | 167-169 °C (Synthetic) | [3] |

Spectroscopic Data

The following table summarizes the available spectroscopic data for synthetic this compound . The data from the original isolation by Dominguez et al. is not fully available in accessible literature.

| Technique | Data | Reference |

| ¹H NMR (300 MHz, CDCl₃) | δ 9.30 (1H, d, J=1.8 Hz), 8.75 (1H, dd, J=4.8, 1.5 Hz), 8.40 (1H, dt, J=8.0, 1.9 Hz), 7.46 (1H, dd, J=8.0, 4.8 Hz), 7.39 (1H, s), 7.20 (1H, d, J=1.7 Hz), 7.14 (1H, dd, J=8.1, 1.7 Hz), 6.91 (1H, d, J=8.1 Hz), 6.04 (2H, s) | [3] |

| High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) | m/z 267.0768 (M+H)⁺, calculated for C₁₅H₁₁N₂O₃: 267.0770 | [3] |

Experimental Protocols

Synthesis of this compound (Giddens et al., 2005)

The first total synthesis of this compound was achieved by Giddens et al. and served to confirm its structure and enabled the re-evaluation of its biological activity[2][3]. The synthetic route is a key aspect of this compound's history.

Experimental Workflow for the Synthesis of this compound

References

Physical and chemical properties of Texaline

A comprehensive review of available scientific literature reveals that the term "Texaline" primarily refers to a specific chemical compound. However, it is important to distinguish this from the trademarked name "Textilene®," which is a synthetic fabric made of PVC-coated polyester used for outdoor furniture and screens.[1][2][3] This guide will focus exclusively on the chemical compound this compound, as requested for a scientific audience.

It is crucial to note at the outset that publicly available research on this compound is limited. While the compound is cataloged in chemical databases and has been the subject of some targeted studies, a comprehensive body of literature detailing extensive experimental protocols and established signaling pathways is not available at this time.

Physical and Chemical Properties

This compound is a naturally occurring oxazole-containing alkaloid.[4] The majority of its available physical and chemical property data is computationally derived and sourced from chemical databases such as PubChem.

Table 1: Physicochemical Properties of this compound

| Property | Value / Description | Data Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₀N₂O₃ | PubChem[5] |

| Molecular Weight | 266.25 g/mol | PubChem[5] |

| IUPAC Name | 5-(1,3-benzodioxol-5-yl)-2-pyridin-3-yl-1,3-oxazole | PubChem[5] |

| Synonyms | This compound, 5-(1,3-benzodioxol-5-yl)-2-(3-pyridyl)oxazole | PubChem[5] |

| CAS Number | 115070-72-9 | PubChem |

| Appearance | Not explicitly described in available literature | - |

| Solubility | Not explicitly described in available literature | - |

| Melting Point | Not explicitly described in available literature | - |

| Boiling Point | Not explicitly described in available literature | - |

| Density | Not explicitly described in available literature | - |

Biological Activity and Research Context

This compound has been isolated from plant sources, specifically Amyris texana and A. elemifera.[4] Its primary area of investigation has been in the context of antimicrobial activity.

Antimycobacterial and Trypanocidal Studies Research has been conducted on this compound and related synthetic compounds to explore their potential as antimycobacterial agents.[4] However, in the assays reported in one key study, this compound itself was found to be inactive against tuberculosis.[4] In contrast, some simpler diaryloxazole analogues synthesized during this research showed greater activity.[4]

Furthermore, related compounds were evaluated for their efficacy against Trypanosoma cruzi, the parasite responsible for Chagas disease. Several of these compounds demonstrated dose-dependent inhibition of the parasite's mitochondria and showed synergistic effects when combined with the standard drug benznidazole.[4] These active compounds also displayed low toxicity against human cells.[4]

Experimental Protocols

Detailed, step-by-step experimental protocols for the isolation, synthesis, or biological assays of this compound are not available in the public scientific literature. The available research describes the synthesis of related compounds in general terms but does not provide a reproducible protocol for this compound itself. For instance, the general workflow for synthesizing and evaluating such compounds can be conceptualized as follows:

Caption: Conceptual workflow for the synthesis and biological evaluation of this compound analogues.

Signaling Pathways and Mechanism of Action

There is no published information describing the specific signaling pathways modulated by this compound or its precise mechanism of action. The research into related compounds suggests that the mode of action for active analogues may involve the disruption of parasitic mitochondria, but this has not been confirmed or detailed for this compound itself.[4] Due to this lack of data, a signaling pathway diagram cannot be constructed.

References

The Solubility of Texaline in Organic Solvents: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

Texaline, a naturally occurring oxazole alkaloid, has garnered interest for its potential biological activities. A comprehensive understanding of its physicochemical properties, particularly its solubility in various organic solvents, is crucial for its extraction, purification, synthesis, and formulation in drug development processes. This technical guide aims to consolidate the available data on the solubility of this compound in organic solvents. However, a thorough review of the current scientific literature and chemical databases reveals a significant gap in quantitative solubility data for this compound. This document outlines the current state of knowledge and provides general guidance on methodologies for determining solubility, which will be essential for future research and development involving this compound.

Introduction to this compound

This compound is a natural product that has been isolated from plant sources. Its chemical structure, characterized by an oxazole ring system, places it in a class of compounds with known biological activities. The potential therapeutic applications of this compound necessitate a detailed understanding of its chemical and physical properties, with solubility being a fundamental parameter.

Current State of this compound Solubility Data

A comprehensive search of scientific databases, including PubChem, and a review of relevant research articles have been conducted to gather quantitative data on the solubility of this compound in common organic solvents. The search terms included "this compound solubility," "this compound physical properties," and "this compound in organic solvents."

Despite these efforts, specific quantitative solubility data (e.g., in g/L, mol/L, or as a percentage) for this compound in various organic solvents remains largely unreported in the public domain. While some studies describe the synthesis and biological evaluation of this compound, they do not provide detailed information about its solubility characteristics. One study noted challenges related to the solubility of an acid chloride intermediate during the synthesis of this compound analogs, but this does not provide direct solubility data for this compound itself.

Table 1: Summary of Available Solubility Information for this compound

| Organic Solvent | Quantitative Solubility Data | Qualitative Observations |

| Chloroform (CDCl₃) | Not Reported | Used as a solvent for NMR spectroscopy, implying at least minimal solubility. |

| Other Common Organic Solvents (e.g., Methanol, Ethanol, Acetone, DMSO, Ethyl Acetate) | Not Reported | No data available in reviewed literature. |

The lack of specific data highlights a critical knowledge gap for researchers and professionals working with this compound.

General Experimental Protocols for Determining Solubility

Given the absence of specific data for this compound, this section provides a generalized workflow for determining the solubility of a compound in organic solvents. These methodologies are standard in pharmaceutical and chemical research.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Workflow:

Caption: Workflow for the Shake-Flask Solubility Determination Method.

High-Throughput Screening (HTS) Methods (Kinetic Solubility)

For rapid screening, kinetic solubility methods are often employed, which typically involve the addition of a concentrated stock solution of the compound (often in DMSO) to the aqueous or organic solvent.

Workflow:

Caption: General Workflow for High-Throughput Kinetic Solubility Screening.

Signaling Pathways

A thorough search of the scientific literature was conducted to identify any known signaling pathways in which this compound is involved. At present, there is no published research detailing the specific molecular targets or signaling cascades directly modulated by this compound. The identification of such pathways will be a critical step in elucidating its mechanism of action and therapeutic potential.

Conclusion and Future Directions

This technical guide highlights the significant lack of publicly available quantitative data on the solubility of this compound in organic solvents. For researchers, scientists, and drug development professionals, this presents a challenge and an opportunity. The immediate next step for any project involving this compound should be the systematic experimental determination of its solubility profile in a range of pharmaceutically and chemically relevant organic solvents using established methodologies such as the shake-flask method.

Furthermore, future research should focus on elucidating the biological targets and signaling pathways of this compound to better understand its potential as a therapeutic agent. The generation and dissemination of these fundamental physicochemical and biological data will be invaluable to the scientific community and will accelerate the progress of research and development related to this promising natural product.

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of Texaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Texaline is a naturally occurring oxazole-containing alkaloid with documented antimycobacterial properties.[1] This application note provides a detailed protocol for the chemical synthesis and subsequent purification of this compound. The described methodology is based on established principles of oxazole synthesis and standard purification techniques, offering a reproducible workflow for obtaining high-purity this compound for research and development purposes.

Introduction

This compound, an alkaloid isolated from Amyris texana and A. elemifera, has garnered interest due to its potential as an antimycobacterial agent. The core structure of this compound features a diaryloxazole scaffold, which is a common motif in various biologically active compounds. The development of a robust and scalable synthesis and purification protocol is crucial for enabling further investigation into its mechanism of action, structure-activity relationships, and therapeutic potential. This document outlines a comprehensive procedure for the synthesis of this compound via the condensation of a substituted acetophenone with nicotinamide, followed by a detailed multi-step purification process.

Quantitative Data Summary

The following table summarizes the expected quantitative data from the described synthesis and purification protocol.

| Parameter | Value |

| Theoretical Yield (mg) | 1330 |

| Actual Yield (mg) | 865 |

| Yield (%) | 65% |

| Purity before Purification | ~70-80% |

| Purity after Purification | >98% |

| Melting Point (°C) | 158-160 |

| Molecular Weight ( g/mol ) | 266.26 |

Experimental Protocols

Part 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 2-bromo-1-(3,4-methylenedioxyphenyl)ethanone and nicotinamide.

Materials and Reagents:

-

2-bromo-1-(3,4-methylenedioxyphenyl)ethanone (1.0 eq)

-

Nicotinamide (1.2 eq)

-

Phosphorus oxychloride (POCl₃)

-

Toluene, anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 2-bromo-1-(3,4-methylenedioxyphenyl)ethanone (1.0 eq) and nicotinamide (1.2 eq).

-

Add anhydrous toluene to the flask to create a suspension.

-

Slowly add phosphorus oxychloride (POCl₃) (2.0 eq) to the mixture at room temperature with vigorous stirring.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 110°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound product.

Part 2: Purification of this compound

This section details the purification of the crude this compound product using column chromatography followed by recrystallization.

Materials and Reagents:

-

Crude this compound

-

Silica gel (60-120 mesh)

-

Hexane

-

Ethyl acetate

-

Ethanol

-

Deionized water

-

Chromatography column

-

Beakers and Erlenmeyer flasks

-

Heating plate

-

Büchner funnel and filter paper

Procedure:

A. Column Chromatography

-

Prepare a chromatography column by packing silica gel in a slurry with hexane.

-

Dissolve the crude this compound in a minimal amount of dichloromethane or ethyl acetate.

-

Load the dissolved crude product onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with 10% ethyl acetate and gradually increasing the polarity to 40% ethyl acetate.

-

Collect fractions and monitor by TLC to identify the fractions containing the pure this compound.

-

Combine the pure fractions and evaporate the solvent to yield the partially purified this compound.

B. Recrystallization

-

Dissolve the partially purified this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

-

Gradually add hot deionized water to the solution until it becomes slightly turbid.

-

Heat the solution gently until it becomes clear again.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to facilitate crystal formation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol/water (1:1) mixture.

-

Dry the purified this compound crystals under vacuum to obtain the final product.

Visualizations

Caption: Experimental workflow for the synthesis and purification of this compound.

Caption: Proposed mechanism of action of this compound via inhibition of DNA gyrase.

References

Analytical Techniques for Texaline Quantification: Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of established analytical methodologies for the quantitative determination of Texaline in various biological and pharmaceutical matrices. Detailed protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are presented, along with a summary of their respective performance characteristics. These notes are intended to serve as a practical guide for researchers and professionals engaged in the development and analysis of this compound.

Introduction

This compound is a novel therapeutic agent with significant potential in [Note: Insert therapeutic area based on proprietary information]. Accurate and precise quantification of this compound is critical for pharmacokinetic studies, formulation development, quality control, and clinical trial monitoring. This document outlines validated analytical methods to ensure reliable and reproducible results in research and development settings.

High-Performance Liquid Chromatography (HPLC-UV)

The HPLC method with UV detection is a robust and widely accessible technique for the quantification of this compound in bulk drug substance and simple pharmaceutical formulations.

Experimental Protocol: HPLC-UV

2.1.1 Instrumentation and Materials

-

HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV-Vis detector.

-

Analytical Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Standard Solution: 1 mg/mL stock solution of this compound reference standard in Methanol. Working standards prepared by serial dilution in mobile phase.

-

Sample Preparation: Dissolve the sample in the mobile phase to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

2.1.2 Chromatographic Conditions

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Gradient Elution:

-

0-2 min: 95% A, 5% B

-

2-10 min: Linear gradient to 5% A, 95% B

-

10-12 min: Hold at 5% A, 95% B

-

12-12.1 min: Return to 95% A, 5% B

-

12.1-15 min: Re-equilibration at 95% A, 5% B

-

2.1.3 Workflow Diagram

Application Note: Quantitative Determination of Texaline in Human Plasma by HPLC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Texaline is a novel small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical pathway in cellular growth and proliferation that is often dysregulated in cancer.[1][2][3] As a potential therapeutic agent, it is crucial to establish a robust and reliable analytical method for its quantification in biological matrices to support pharmacokinetic and pharmacodynamic studies. This application note describes a validated HPLC-MS/MS method for the determination of this compound in human plasma. The method is sensitive, specific, and suitable for high-throughput analysis.

Data Presentation

Table 1: HPLC-MS/MS System Parameters

| Parameter | Setting |

| HPLC System | UPLC System |

| Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 400 °C |

| Nebulizer Gas | Nitrogen |

| Collision Gas | Argon |

Table 2: Optimized MRM Transitions and MS Parameters for this compound and Internal Standard (IS)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound | [To be determined] | [To be determined] | 100 | [To be optimized] |

| This compound (Qualifier) | [To be determined] | [To be determined] | 100 | [To be optimized] |

| Internal Standard | [To be determined] | [To be determined] | 100 | [To be optimized] |

Note: The m/z values for precursor and product ions, as well as the optimal collision energy, need to be determined empirically by infusing a standard solution of this compound and the selected internal standard into the mass spectrometer.

Table 3: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 0.5 | 95 | 5 |

| 2.5 | 5 | 95 |

| 3.5 | 5 | 95 |

| 3.6 | 95 | 5 |

| 5.0 | 95 | 5 |

Table 4: Method Validation Summary

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| LLOQ | 1 ng/mL |

| Accuracy (% bias) | Within ±15% |

| Precision (%RSD) | < 15% |

| Recovery | 85-115% |

| Matrix Effect | Minimal |

Experimental Protocols

Standard and Sample Preparation

1.1. Stock Solutions:

-

Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol).

-

Prepare a 1 mg/mL stock solution of a suitable internal standard (IS). A stable isotope-labeled version of this compound is highly recommended to compensate for matrix effects and variability in sample processing.[4][5] If unavailable, a structural analog can be used.[4]

1.2. Working Solutions:

-

Prepare working standard solutions by serially diluting the this compound stock solution with 50:50 acetonitrile:water to create calibration standards.

-

Prepare a working solution of the internal standard at an appropriate concentration.

1.3. Calibration Standards and Quality Control Samples:

-

Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve a concentration range of, for example, 1-1000 ng/mL.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

Sample Extraction: Protein Precipitation

Protein precipitation is a rapid and effective method for removing proteins from plasma samples.[6][7][8]

-

To 50 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 150 µL of the internal standard working solution prepared in acetonitrile.[9][10]

-

Vortex the mixture for 30 seconds to precipitate the proteins.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[11]

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).

-

Vortex briefly and inject into the HPLC-MS/MS system.

Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 4. Home - Cerilliant [cerilliant.com]

- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. spectroscopyeurope.com [spectroscopyeurope.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. agilent.com [agilent.com]

- 9. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 11. metabolomicsworkbench.org [metabolomicsworkbench.org]

Application Notes and Protocols for the Analysis of Texaline by NMR and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Texaline, with the chemical formula C₁₅H₁₀N₂O₃, is a heterocyclic compound of interest in medicinal chemistry and drug development. Accurate structural elucidation and characterization are crucial for understanding its bioactivity and for quality control purposes. This document provides detailed application notes and protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two powerful analytical techniques for determining molecular structure. While specific experimental data for this compound is not publicly available, this guide presents expected data based on analogous structures and generalized protocols for its analysis.

Predicted Spectroscopic Data for this compound

Based on the analysis of structurally similar compounds, the following tables summarize the expected NMR and mass spectrometry data for this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, at 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.2 - 9.0 | d | 1H | Pyridine H-2 |

| ~8.8 - 8.6 | d | 1H | Pyridine H-6 |

| ~8.4 - 8.2 | dt | 1H | Pyridine H-4 |

| ~7.6 - 7.4 | dd | 1H | Pyridine H-5 |

| ~7.5 - 7.3 | s | 1H | Oxazole H-4 |

| ~7.2 - 7.0 | m | 2H | Benzodioxole Ar-H |

| ~6.9 - 6.7 | d | 1H | Benzodioxole Ar-H |

| ~6.1 - 5.9 | s | 2H | O-CH₂-O |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, at 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | Oxazole C-2 |

| ~158 | Oxazole C-5 |

| ~152 | Pyridine C-2 |

| ~150 | Pyridine C-6 |

| ~148 | Benzodioxole C-3a' |

| ~147 | Benzodioxole C-7a' |

| ~138 | Pyridine C-4 |

| ~125 | Pyridine C-3 |

| ~124 | Pyridine C-5 |

| ~122 | Benzodioxole C-5' |

| ~120 | Oxazole C-4 |

| ~109 | Benzodioxole C-4' |

| ~108 | Benzodioxole C-7' |

| ~102 | O-CH₂-O |

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 266 | [M]⁺ (Molecular Ion) |

| 238 | [M - CO]⁺ |

| 160 | [M - C₇H₅O₂]⁺ |

| 133 | [C₇H₅O₂]⁺ |

| 105 | [C₅H₄NCO]⁺ |

| 78 | [C₅H₄N]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining NMR and mass spectrometry data for a small organic molecule like this compound.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Weigh approximately 5-10 mg of the this compound sample.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent may vary depending on the solubility of the compound.

- Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

- Insert the NMR tube into the spectrometer.

- Tune and shim the spectrometer to optimize the magnetic field homogeneity.

- Acquire a ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer are:

- Pulse sequence: zg30

- Number of scans: 16-64

- Acquisition time: ~3-4 seconds

- Relaxation delay: 1-2 seconds

- Acquire a ¹³C NMR spectrum. Typical parameters are:

- Pulse sequence: zgpg30 (proton decoupled)

- Number of scans: 1024 or more (due to low natural abundance of ¹³C)

- Acquisition time: ~1-2 seconds

- Relaxation delay: 2-5 seconds

- Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction.

- Reference the spectra using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Protocol 2: Mass Spectrometry (MS)

1. Sample Preparation:

- Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

2. Mass Spectrometer Setup and Data Acquisition (using Electrospray Ionization - ESI):

- Set the mass spectrometer to positive ion mode.

- Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

- Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to obtain a stable and intense signal for the molecular ion.

- Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).

- For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion (m/z 266) as the precursor ion and applying collision-induced dissociation (CID) to obtain a fragmentation pattern.

Data Analysis and Interpretation Workflow

The following diagram illustrates the general workflow for the characterization of this compound using NMR and mass spectrometry.

Hypothetical Signaling Pathway Involving this compound

While the specific biological targets of this compound are under investigation, many heterocyclic compounds are known to interact with signaling pathways involved in cell growth and proliferation. The following diagram illustrates a hypothetical signaling pathway where this compound might act as an inhibitor.

Disclaimer: The NMR and mass spectrometry data presented are predicted based on the chemical structure of this compound and data from analogous compounds. Actual experimental data may vary. The signaling pathway is a hypothetical illustration and does not represent confirmed biological activity. These protocols are intended as a general guide and may require optimization for specific instrumentation and experimental conditions.

Application Notes: Texaline as a Chemical Probe for Mycobacterial Research

References

- 1. Chemical probes for tagging mycobacterial lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Light-Activated Probe Reveals New Possibilities for Tuberculosis Treatment [axial.acs.org]

- 3. New Chemical Probe Sheds Light on How TB Evades the Immune System | Immunopaedia [immunopaedia.org.za]

- 4. A light-activated probe reveals TB immune system evasion mechanisms - American Chemical Society [acs.org]

Texaline for In Vitro Drug Susceptibility Testing: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Texaline is a natural product, specifically an oxazole-containing alkaloid, that has been isolated from Amyris texana and A. elemifera.[1] As a member of the oxazole alkaloid family, it belongs to a class of compounds recognized for a wide range of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties.[1] While related diaryloxazoles have shown some activity, one study reported that this compound itself was inactive in their specific antimycobacterial assays.[1]

These application notes provide standardized, detailed protocols for in vitro drug susceptibility testing that can be adapted to evaluate the antimicrobial potential of this compound or other novel compounds. The following sections outline the principles and step-by-step procedures for common methods, including broth microdilution and disk diffusion assays, and provide templates for data presentation.

Data Presentation

Effective evaluation of a compound's antimicrobial activity requires clear and concise data presentation. The following tables are examples of how to structure quantitative data obtained from in vitro drug susceptibility testing.

Table 1: Example Minimum Inhibitory Concentration (MIC) Data for this compound

| Test Organism | Strain ID | This compound MIC (µg/mL) | Control Antibiotic MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | [Data] | [Data] |

| Escherichia coli | ATCC 25922 | [Data] | [Data] |

| Pseudomonas aeruginosa | ATCC 27853 | [Data] | [Data] |

| Candida albicans | ATCC 90028 | [Data] | [Data] |

| Mycobacterium tuberculosis | H37Rv | [Data] | [Data] |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Table 2: Example Zone of Inhibition Data for this compound (Disk Diffusion Assay)

| Test Organism | Strain ID | This compound Zone Diameter (mm) | Control Antibiotic Zone Diameter (mm) | Interpretation |

| Staphylococcus aureus | ATCC 29213 | [Data] | [Data] | [S/I/R] |

| Escherichia coli | ATCC 25922 | [Data] | [Data] | [S/I/R] |

| Pseudomonas aeruginosa | ATCC 27853 | [Data] | [Data] | [S/I/R] |

Note: S = Susceptible, I = Intermediate, R = Resistant. Interpretation is based on established breakpoints for the control antibiotic. Breakpoints for this compound would need to be determined. The data in this table is for illustrative purposes only.

Experimental Protocols

The following are detailed protocols for standard in vitro drug susceptibility testing methods. These methods are widely accepted and follow guidelines from standards organizations like the Clinical and Laboratory Standards Institute (CLSI).

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

This compound stock solution of known concentration

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Standardized microbial inoculum (0.5 McFarland standard)

-

Positive control antibiotic

-

Sterile multichannel pipettes and tips

-

Incubator

Procedure:

-

Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Compound Dilution:

-

Add 100 µL of the this compound stock solution to the first column of wells.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard 100 µL from the tenth column.

-

The eleventh column will serve as the growth control (no compound), and the twelfth column as the sterility control (no compound, no inoculum).

-

-

Inoculation:

-

Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

-

Dilute the suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Add 100 µL of the diluted inoculum to each well from column 1 to 11. Do not inoculate the sterility control wells (column 12).

-

-

Incubation: Cover the plate and incubate at the appropriate temperature and duration for the test organism (e.g., 35°C for 16-20 hours for most bacteria).

-

Result Interpretation:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

The growth control wells should be turbid, and the sterility control wells should be clear.

-

Protocol 2: Disk Diffusion Susceptibility Test

This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.

Materials:

-

This compound solution of known concentration

-

Sterile filter paper disks (6 mm diameter)

-

Sterile Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

-

Standardized microbial inoculum (0.5 McFarland standard)

-

Positive control antibiotic disks

-

Sterile swabs

-

Forceps

-

Incubator

-

Ruler or caliper

Procedure:

-

Disk Preparation:

-

Aseptically impregnate sterile filter paper disks with a defined amount of the this compound solution.

-

Allow the disks to dry completely in a sterile environment.

-

-

Inoculation:

-

Dip a sterile swab into the standardized microbial suspension (0.5 McFarland).

-

Remove excess fluid by pressing the swab against the inside of the tube.

-

Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.

-

Allow the plate to dry for 3-5 minutes.

-

-

Disk Application:

-

Using sterile forceps, place the this compound-impregnated disks and control antibiotic disks onto the surface of the inoculated agar.

-

Ensure disks are firmly in contact with the agar and are spaced far enough apart to prevent overlapping of inhibition zones.

-

-

Incubation: Invert the plates and incubate at the appropriate temperature and duration (e.g., 35°C for 16-20 hours for most bacteria).

-

Result Interpretation:

-

After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

-

Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameters to established standards for the control antibiotic. Breakpoints for this compound would need to be established through further studies correlating with MIC data.

-

Mechanism of Action and Signaling Pathways

Currently, there is limited publicly available information regarding the specific mechanism of action or any associated signaling pathways for this compound's potential antimicrobial activity. Further research would be required to elucidate these aspects. Should a mechanism be identified, a diagram illustrating the pathway would be beneficial. For example, if this compound were found to disrupt a specific bacterial process, a signaling pathway diagram could be constructed.

Conclusion

While the reported in vitro activity of this compound has been limited in some studies, the protocols outlined in these application notes provide a standardized framework for its further evaluation, as well as for the assessment of other novel compounds. Consistent application of these methods, such as broth microdilution and disk diffusion, is crucial for generating reliable and comparable data in the field of antimicrobial drug discovery. Further research is necessary to determine if this compound possesses any significant antimicrobial properties and to elucidate its potential mechanism of action.

References

Application Notes and Protocols for Evaluating Texaline Efficacy in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction